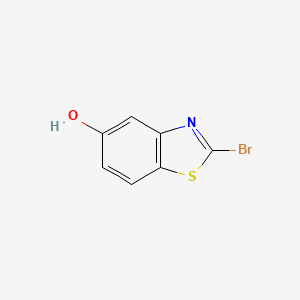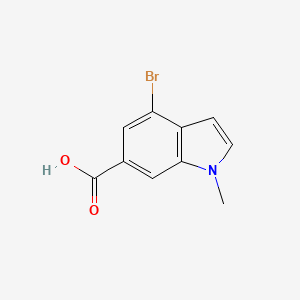
4-Bromo-1-methyl-1H-indole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they could have a wide range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
4-Bromo-1-methyl-1H-indole-6-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions . The compound’s interaction with proteins can lead to changes in protein conformation and activity, influencing cellular processes such as signal transduction and gene expression . Additionally, this compound can bind to specific receptors, modulating their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . The compound can induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapies . Furthermore, this compound can modulate the activity of key signaling molecules, thereby affecting cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . The compound’s ability to inhibit enzyme activity can lead to changes in metabolic flux and the accumulation of specific metabolites . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or modulating immune responses . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can inhibit specific enzymes, leading to changes in the levels of metabolites and affecting overall metabolic homeostasis . Additionally, this compound can modulate the activity of key metabolic regulators, influencing energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to specific compartments, such as the nucleus or mitochondria, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function . The compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid typically involves the bromination of 1-methylindole followed by carboxylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 4-position of 1-methylindole. The resulting compound is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted indole derivatives, oxidized or reduced forms of the compound, and biaryl compounds resulting from coupling reactions .
Scientific Research Applications
4-Bromo-1-methyl-1H-indole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methyl-1H-indole-6-carboxylic acid
- 4-Bromo-1H-indole-6-carboxylic acid
- 1-Methyl-1H-indole-6-carboxylic acid
Uniqueness
4-Bromo-1-methyl-1H-indole-6-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-bromo-1-methylindole-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-3-2-7-8(11)4-6(10(13)14)5-9(7)12/h2-5H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAXCZJJLOTMNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
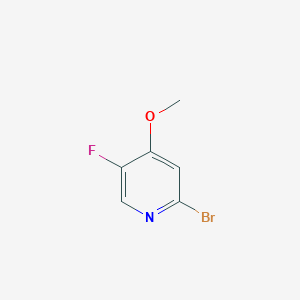

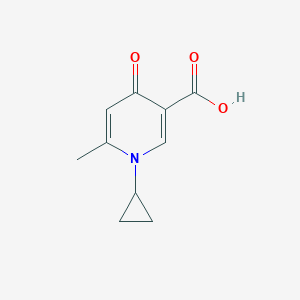
![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one](/img/structure/B1380720.png)

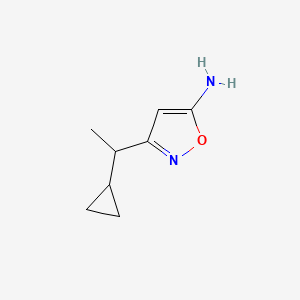
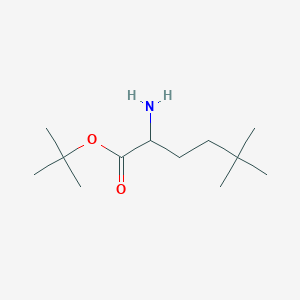
![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)
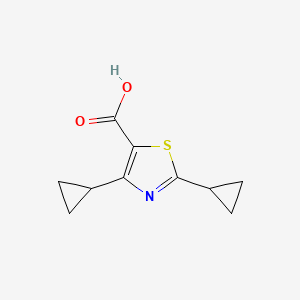
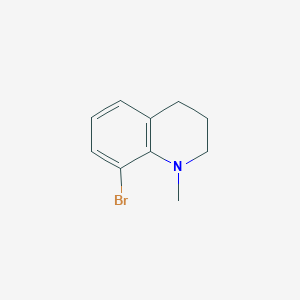
![6-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1380730.png)
![7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1380732.png)

